1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride
Overview
Description
“1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C10H18Cl2N2S . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular weight of “1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride” is 269.23 . The empirical formula is C10H18Cl2N2S .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride” are not fully documented. The molecular weight is 269.23 and the molecular formula is C10H18Cl2N2S .Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
Synthesis of Piperidine Derivatives : The work by Paronikyan et al. (2016) demonstrates the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines starting from ethyl 1-amino derivatives. This synthesis pathway highlights the chemical versatility of piperidine structures in creating complex molecules with potential biological activities Paronikyan et al., 2016.
Mechanistic Insights into Aminolysis Reactions : Castro et al. (2001) investigated the kinetics and mechanisms of reactions involving secondary alicyclic amines, providing insights into the reactivity of compounds similar to "1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride". Their findings contribute to understanding how structural variations influence reaction rates and mechanisms Castro et al., 2001.
Potential Pharmacological Activities
Sigma Receptor Ligands : Oberdorf et al. (2008) synthesized thiophene bioisosteres of spirocyclic sigma receptor ligands, incorporating piperidine structures to examine their affinity and selectivity towards sigma receptors. These compounds, including derivatives of piperidine, show potential for developing new therapeutics targeting the sigma receptor Oberdorf et al., 2008.
Anticancer Agents : Rehman et al. (2018) evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for their anticancer activity, showcasing the role of piperidine derivatives in developing potential anticancer agents Rehman et al., 2018.
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidin-3-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.2ClH/c11-9-3-1-5-12(7-9)8-10-4-2-6-13-10;;/h2,4,6,9H,1,3,5,7-8,11H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNYCLXHOMYBRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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